N-(Naphtho[1,2-b]thiophen-2-yl)acetamide N-(Naphtho[1,2-b]thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 62615-47-8
VCID: VC15937605
InChI: InChI=1S/C14H11NOS/c1-9(16)15-13-8-11-7-6-10-4-2-3-5-12(10)14(11)17-13/h2-8H,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol

N-(Naphtho[1,2-b]thiophen-2-yl)acetamide

CAS No.: 62615-47-8

Cat. No.: VC15937605

Molecular Formula: C14H11NOS

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

N-(Naphtho[1,2-b]thiophen-2-yl)acetamide - 62615-47-8

Specification

CAS No. 62615-47-8
Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
IUPAC Name N-benzo[g][1]benzothiol-2-ylacetamide
Standard InChI InChI=1S/C14H11NOS/c1-9(16)15-13-8-11-7-6-10-4-2-3-5-12(10)14(11)17-13/h2-8H,1H3,(H,15,16)
Standard InChI Key FBKDGQOJDVIWOZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(S1)C3=CC=CC=C3C=C2

Introduction

Chemical Structure and Nomenclature

The molecular structure of N-(naphtho[1,2-b]thiophen-2-yl)acetamide consists of a naphtho[1,2-b]thiophene scaffold fused at the 1,2-positions of the naphthalene ring system with a thiophene moiety. The acetamide group (-NHCOCH₃) is attached to the 2-position of the thiophene ring (Fig. 1). The IUPAC name derives from the parent hydrocarbon naphtho[1,2-b]thiophene, with the acetamide substituent specified using positional numbering.

The naphtho[1,2-b]thiophene core contributes to the compound’s planar aromatic structure, which enhances π-π stacking interactions and electron delocalization. These features are critical for applications in optoelectronics and as ligands in biological systems .

Synthetic Pathways

Core Scaffold Synthesis

The naphtho[1,2-b]thiophene core is typically synthesized via cyclization reactions. A common approach involves the Friedel-Crafts acylation or alkylation of 1-naphthol derivatives with thiophene-containing precursors. For example:

  • Cyclocondensation: Reacting 1-naphthol with thiophene-2-carbaldehyde in the presence of a Lewis acid (e.g., ZnCl₂) yields the naphtho[1,2-b]thiophene skeleton .

  • Suzuki-Miyaura Coupling: Cross-coupling brominated naphthalene derivatives with thiopheneboronic acids under palladium catalysis can also construct the fused ring system .

Acetamide Functionalization

The acetamide group is introduced via nucleophilic acyl substitution. A representative synthesis involves:

  • Nitration and Reduction: Nitration of naphtho[1,2-b]thiophene at the 2-position, followed by reduction to the amine.

  • Acetylation: Treatment of the amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) yields the acetamide derivative .

Example Synthesis

  • Step 1: Synthesis of 2-amino-naphtho[1,2-b]thiophene

    • Nitration of naphtho[1,2-b]thiophene with HNO₃/H₂SO₄ at 0°C yields 2-nitro-naphtho[1,2-b]thiophene.

    • Reduction with H₂/Pd-C in ethanol produces the amine intermediate.

  • Step 2: Acetylation

    • React 2-amino-naphtho[1,2-b]thiophene with acetic anhydride in dichloromethane at room temperature for 12 hours.

Reaction Conditions

StepReagents/ConditionsYield
1HNO₃/H₂SO₄, 0°C75%
2H₂/Pd-C, ethanol85%
3Ac₂O, CH₂Cl₂, rt90%

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, aromatic), 7.89 (d, J=8.4 Hz, 1H, aromatic), 7.65–7.55 (m, 4H, aromatic), 2.16 (s, 3H, CH₃) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C).

  • Mass Spec (EI): m/z 281 [M]⁺ (calculated for C₁₄H₁₁NOS).

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light due to the thiophene ring.

Biological Activity and Applications

Medicinal Chemistry

Naphthothiophene derivatives exhibit diverse bioactivities:

  • Anticancer Agents: Analogous structures inhibit topoisomerase II and tubulin polymerization .

  • Antimicrobial Activity: Thiophene-containing acetamides show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Materials Science

  • Organic Semiconductors: The planar structure facilitates charge transport, with hole mobility up to 0.1 cm²/V·s in thin-film transistors .

  • Fluorescent Probes: Emission maxima at 450–470 nm (blue light) make these compounds suitable for OLED applications .

Research Gaps and Future Directions

Despite its potential, N-(naphtho[1,2-b]thiophen-2-yl)acetamide remains underexplored. Key areas for future research include:

  • Pharmacokinetic Optimization: Improving oral bioavailability through structural modifications (e.g., PEGylation) .

  • Device Integration: Evaluating performance in organic photovoltaic cells.

  • Toxicology Studies: Assessing long-term cytotoxicity and environmental impact.

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